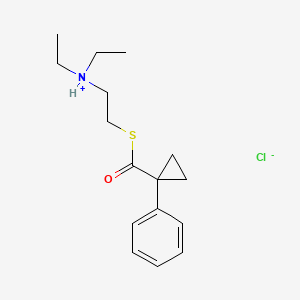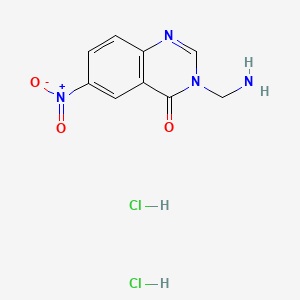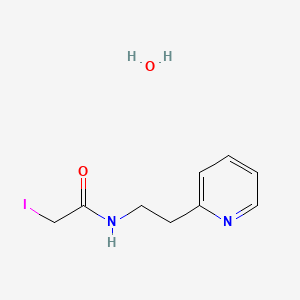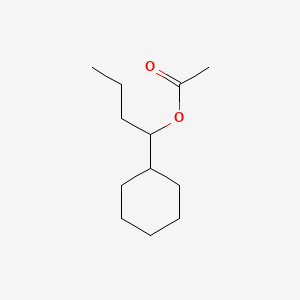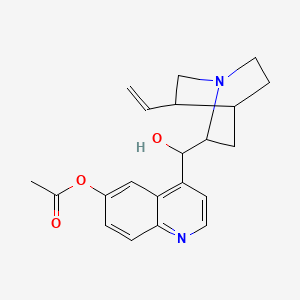
Cupreidine 6'-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupreidine 6’-acetate is a derivative of the cinchona alkaloid cupreidine, which is known for its bifunctional catalytic properties. Cinchona alkaloids, including cupreidine, have been extensively used in asymmetric organocatalysis due to their unique structural features and ability to induce enantioselectivity in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cupreidine 6’-acetate can be synthesized through the acetylation of cupreidine. The process typically involves reacting cupreidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the acetylated product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Cupreidine 6’-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced alcohols, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Cupreidine 6’-acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cupreidine 6’-acetate involves its bifunctional catalytic properties. The compound’s structure allows it to coordinate with and activate reaction components in a well-defined manner, facilitating stereocontrolled processes. The 6’-acetate group plays a crucial role in enhancing the compound’s catalytic efficiency by providing additional coordination sites for substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cupreine: A non-natural demethylated structure of quinine, used in similar catalytic applications.
Quinine: A natural cinchona alkaloid with well-known antimalarial properties.
Quinidine: Another cinchona alkaloid, structurally similar to quinine, used in asymmetric catalysis.
Uniqueness
Cupreidine 6’-acetate is unique due to its enhanced catalytic properties, which are attributed to the presence of the 6’-acetate group. This modification allows for better coordination and activation of substrates, leading to improved enantioselectivity in various reactions .
Eigenschaften
CAS-Nummer |
83348-44-1 |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-3-14-12-23-9-7-15(14)10-20(23)21(25)17-6-8-22-19-5-4-16(11-18(17)19)26-13(2)24/h3-6,8,11,14-15,20-21,25H,1,7,9-10,12H2,2H3 |
InChI-Schlüssel |
SVIZQPKPKOEWBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


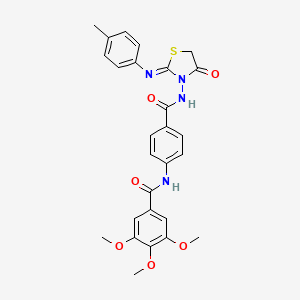
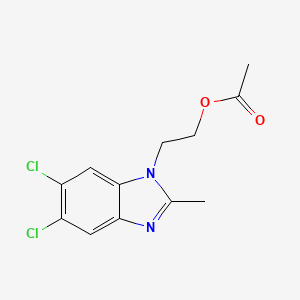
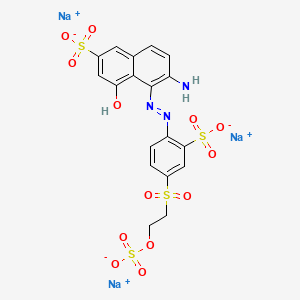
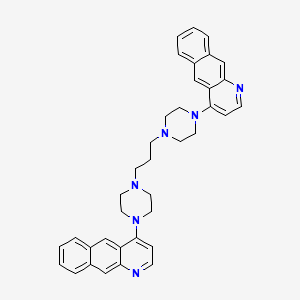
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
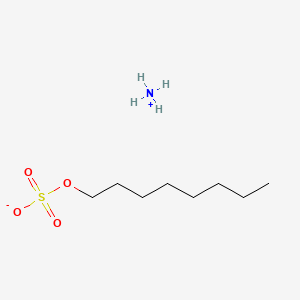
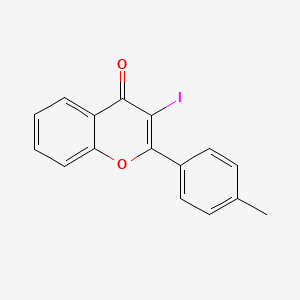
![1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13776448.png)
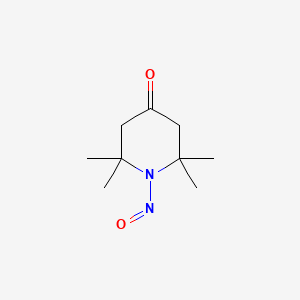
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
